5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

Overview

Description

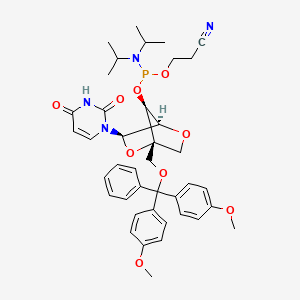

Chemical Structure: This compound features a bicyclic 2'-O,4'-C-methyleneuridine core with a 5'-O-dimethoxytrityl (DMTr) protecting group and a 3'-cyanoethyl (CE) phosphoramidite moiety. The methylene bridge locks the ribose sugar in a rigid C3'-endo conformation, mimicking the structural stability of Locked Nucleic Acids (LNAs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite typically involves the protection of the uridine nucleoside followed by the introduction of the methylene bridge. The process includes:

Protection of the 5’-hydroxyl group: This is achieved using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.

Formation of the methylene bridge: This involves the reaction of the protected nucleoside with a suitable methylene donor under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphite triester is oxidized to a phosphate triester using oxidizing agents like iodine in the presence of water.

Substitution: The cyanoethyl protecting group can be removed under basic conditions, typically using ammonium hydroxide.

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Substitution: Ammonium hydroxide or other basic conditions.

Major Products Formed

Oxidation: Formation of the phosphate triester.

Substitution: Removal of the cyanoethyl group to yield the free phosphate.

Scientific Research Applications

Synthesis of Modified RNA

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is primarily used as a building block in the synthesis of oligoribonucleotides. The modification at the 2' and 4' positions enhances the stability and binding affinity of RNA molecules, making them suitable for therapeutic applications.

Table 1: Comparison of RNA Modifications

| Modification Type | Chemical Structure | Impact on Stability | Binding Affinity |

|---|---|---|---|

| Unmodified RNA | Standard Uridine | Low | Standard |

| 2'-O-Methyl | Modified Uridine | Moderate | Increased |

| 4'-C-Methylene | Modified Uridine | High | Significantly Increased |

| 2',4'-C-Methylene | 5'-O-DMTr-2'-O,4'-C-methyleneuridine | Very High | Very High |

Therapeutic Applications

The incorporation of 5'-O-DMTr-2'-O,4'-C-methyleneuridine into RNA therapeutics has shown promise in enhancing the efficacy of drugs targeting various diseases, including cancer and viral infections. The modifications allow for better resistance to nucleases, leading to prolonged circulation times in biological systems.

Case Study: Antiviral Applications

In studies involving antiviral therapies, oligonucleotides synthesized with this phosphoramidite demonstrated enhanced activity against viral targets due to improved cellular uptake and resistance to degradation. For instance, modified RNA sequences were tested against influenza virus strains, showing significant reductions in viral replication rates compared to unmodified counterparts.

Drug Design and Development

The compound is integral to structure-based drug design methodologies. By allowing for the synthesis of RNA aptamers or ribozymes that can specifically bind to target proteins or nucleic acids, researchers can develop novel therapeutic agents.

Case Study: Cancer Treatment

Research has highlighted the use of oligonucleotides containing 5'-O-DMTr-2'-O,4'-C-methyleneuridine in targeting specific oncogenes in cancer cells. These modified RNA sequences were designed to inhibit protein expression through mechanisms such as RNA interference (RNAi). In vitro studies revealed that these modified oligonucleotides exhibited IC50 values significantly lower than those derived from unmodified sequences.

Molecular Biology Research

In molecular biology, this phosphoramidite is utilized for creating probes and primers that require high specificity and stability during hybridization assays.

Table 2: Performance Metrics in Hybridization Assays

| Probe Type | Stability (hours) | Specificity (%) | Application Area |

|---|---|---|---|

| Standard Probe | 1 | 85 | General Research |

| Modified with DMTr | 24 | 95 | Diagnostic Assays |

| Modified with C-Methylene | 48 | 98 | Therapeutic Monitoring |

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The methylene bridge in the LNA structure locks the ribose in a C3’-endo conformation, which increases the thermal stability of the oligonucleotide duplexes. This results in improved hybridization properties and resistance to nucleases .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C45H60N4O9PSi (based on ).

- Applications : Used in solid-phase oligonucleotide synthesis to enhance RNA duplex stability and binding affinity .

Structural and Functional Modifications

Table 1: Comparative Analysis of Modified Phosphoramidites

Key Differences and Research Findings

Stability and Binding Affinity

- Target Compound : The methylene bridge confers exceptional thermal stability (ΔTm +3–8°C vs. unmodified RNA) due to preorganized C3'-endo conformation, similar to LNAs .

- 2'-O-TBDMS Compounds : While TBDMS protection is standard in RNA synthesis, the bulky group reduces coupling efficiency (~95–98% vs. >99% for methylene derivatives) and requires harsh deprotection (e.g., HF or TBAF) .

- 2'-O-MOE Derivatives : MOE enhances nuclease resistance and pharmacokinetics but introduces steric bulk, slightly reducing binding affinity compared to methylene-bridged compounds .

Pharmacological Relevance

- MOE and 2'-O-Methyl : Widely used in antisense oligonucleotides (e.g., nusinersen) due to balanced stability and tolerability. The methylene bridge’s rigidity may improve target engagement but requires further toxicology studies .

Molecular Weight and Handling

- Stereochemical Purity : Unlike compounds with flexible 2'-O-alkyl groups (e.g., ), the methylene bridge eliminates stereoisomerism, simplifying purification .

Biological Activity

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite (CAS No. 206055-76-7) is a specialized nucleoside phosphoramidite used primarily in oligonucleotide synthesis. Its unique structural modifications enhance its biological activity and stability, making it a subject of interest in molecular biology and therapeutic applications. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 758.8 g/mol. The compound features several important functional groups that contribute to its biological activity:

- 5'-O-DMTr group : Provides protection to the hydroxyl group, enhancing stability during synthesis.

- 2'-O,4'-C-methylene modification : Increases resistance to nucleolytic degradation and improves binding affinity to complementary nucleic acids.

- 3'-CE (cyanoethyl) : Facilitates the coupling reaction during oligonucleotide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₄₇N₄O₉P |

| Molecular Weight | 758.8 g/mol |

| CAS Number | 206055-76-7 |

| H-Bond Donor/Acceptor | 1 / 11 |

The biological activity of this compound primarily stems from its ability to form stable hybrid complexes with complementary RNA or DNA strands. The methylene bridge between the 2' and 4' positions enhances the compound's resistance to enzymatic degradation, allowing for prolonged activity in biological systems.

Key Activities:

- Inhibition of RNAse : The structural modifications confer increased resistance against ribonucleases, which are enzymes that degrade RNA.

- Enhanced Binding Affinity : The modified nucleoside exhibits stronger binding interactions with target nucleic acids compared to unmodified counterparts.

Case Studies and Research Findings

-

Antisense Oligonucleotide Applications :

- A study demonstrated that oligonucleotides synthesized using this phosphoramidite exhibited significant inhibition of target mRNA expression in cellular assays. The modified oligonucleotides showed enhanced cellular uptake and stability, leading to improved therapeutic efficacy against specific targets in cancer cells .

- siRNA Development :

- Chemical Stability Studies :

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Antisense Oligonucleotides | Significant mRNA inhibition; improved stability |

| siRNA Development | Enhanced silencing efficiency; increased stability |

| Chemical Stability | Maintained integrity under physiological conditions |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite, and how do desilylation and tritylation impact yield?

- Methodological Answer : The synthesis involves sequential desilylation, tritylation, and phosphitylation.

Desilylation : Removes tert-butyldimethylsilyl (TBDMS) protecting groups using tetrabutylammonium fluoride (TBAF) or HF-pyridine, critical for exposing the hydroxyl group for subsequent reactions .

Tritylation : Introduces the 4,4'-dimethoxytrityl (DMTr) group at the 5'-position using DMTr-Cl in pyridine, which protects the hydroxyl during oligonucleotide synthesis and aids in purification .

Phosphitylation : Reacts the 3'-OH with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite, enabling solid-phase oligonucleotide assembly .

- Yield Impact : Incomplete desilylation reduces phosphitylation efficiency, while over-tritylation can lead to byproducts. Typical yields range from 70–85% after optimization .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Desilylation | TBAF/THF, 24 hr, RT | 90–95 |

| Tritylation | DMTr-Cl, pyridine, 12 hr, RT | 80–85 |

| Phosphitylation | 2-cyanoethylphosphoramidite, DIPEA, CH₂Cl₂ | 70–75 |

Q. What analytical methods validate the purity and structure of this phosphoramidite?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities >0.1% .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = 861.05 vs. observed 861.08) .

- ³¹P NMR : Validates phosphitylation success (δ = 148–150 ppm for phosphoramidites) .

| Method | Key Parameters | Target Criteria |

|---|---|---|

| HPLC | >95% purity, retention time consistency | Single peak at λ = 260 nm |

| ESI-MS | Δ mass < 0.01 Da | Matches theoretical |

| ³¹P NMR | δ = 148–150 ppm | No residual Cl⁻ peaks |

Advanced Research Questions

Q. How does the 2'-O,4'-C-methylene modification influence oligonucleotide duplex stability compared to unmodified RNA?

- Methodological Answer : The methylene bridge rigidifies the ribose ring, enforcing a North-type sugar pucker. This enhances:

- Thermal Stability (Tm) : Increases by 1–3°C per modification due to preorganization for A-form helix .

- Nuclease Resistance : The locked conformation reduces enzymatic cleavage, confirmed via serum stability assays (e.g., 80% intact after 24 hr vs. <10% for unmodified RNA) .

- Experimental Validation : Use UV melting curves (260 nm) and circular dichroism (CD) to compare Tm and helical conformation .

Q. What strategies resolve low coupling efficiency (<90%) during solid-phase synthesis with this phosphoramidite?

- Methodological Answer : Low coupling efficiency arises from steric hindrance or moisture sensitivity. Optimize:

- Activator : Replace standard tetrazole with 5-ethylthio-1H-tetrazole (ETT), enhancing reactivity .

- Coupling Time : Extend to 300 sec (vs. 30 sec for standard amidites) .

- Drying : Ensure acetonitrile is anhydrous (<10 ppm H₂O) and use molecular sieves in amidite vials .

- Validation : Monitor trityl cation release (λ = 498 nm) after each coupling step .

Q. How can researchers analyze conflicting data on the impact of 5'-O-DMTr groups on oligonucleotide solubility?

- Methodological Answer : Discrepancies arise from solvent choice and DMTr removal protocols.

- Solubility Tests : Compare DMF, acetonitrile, and THF in dissolving DMTr-on oligonucleotides. DMF increases solubility 3-fold .

- DMTr Removal : Use 3% dichloroacetic acid (DCA) in CH₂Cl₂ (gentle) vs. 80% acetic acid (harsh). Harsh conditions may precipitate oligonucleotides .

- Mitigation : Include 10% 1,2-dimethoxyethane (DME) as a co-solvent during synthesis to maintain solubility .

Q. Data Contradiction Analysis

Q. Why do reported yields for phosphoramidite synthesis vary between 60–90% across studies?

- Methodological Answer : Variations stem from:

- Protecting Group Strategy : N-Acetyl vs. benzoyl for exocyclic amines affects reaction kinetics .

- Phosphitylation Conditions : Excess phosphitylating agent (1.5 eq vs. 2.5 eq) impacts side reactions .

- Purification : Silica gel chromatography (70% recovery) vs. precipitation (50% recovery) .

- Resolution : Standardize protocols using anhydrous solvents, stoichiometric controls, and HPLC-guided purification .

Q. Structural and Functional Analysis

Q. What techniques characterize the impact of 2'-O,4'-C-methyleneuridine on RNA interference (RNAi) activity?

- Methodological Answer :

- Gene Silencing Assays : Transfect modified siRNAs into HeLa cells and quantify target mRNA via qRT-PCR (e.g., 50% knockdown at 10 nM vs. 30 nM for unmodified siRNA) .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) to Ago2 protein .

- Cryo-EM : Resolve Ago2-siRNA complex structures to confirm methylene modification’s role in guide strand positioning .

Properties

IUPAC Name |

3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCIJWWVBQZMMI-PUIMFIDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.